molecular formula C11H22N2O B3058708 N-[1-(aminomethyl)cyclopentyl]pentanamide CAS No. 912763-48-5

N-[1-(aminomethyl)cyclopentyl]pentanamide

Cat. No.: B3058708
CAS No.: 912763-48-5
M. Wt: 198.31 g/mol
InChI Key: BMNDDXUAVBQVMT-UHFFFAOYSA-N
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Description

Contextualization within Amidic and Cyclopentyl-containing Chemical Space

The structure of N-[1-(aminomethyl)cyclopentyl]pentanamide places it at the intersection of two significant classes of organic compounds: amides and cyclopentyl derivatives. The amide functional group (-CONH-) is a cornerstone of organic and medicinal chemistry, renowned for its stability and its role as a key component in peptides and proteins. numberanalytics.comresearchgate.net Amides are prevalent in a vast number of pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. researchgate.netnumberanalytics.com

The cyclopentane (B165970) ring, a five-membered carbocycle, is also a common feature in bioactive natural products and synthetic molecules. nih.gov Its inclusion in a molecule can enhance metabolic stability and introduce a specific three-dimensional geometry, which is crucial for interaction with biological targets. nih.govnih.gov Compounds incorporating cyclopentyl moieties are explored in various areas of drug discovery. nih.gov Therefore, this compound exists within a well-established chemical space recognized for its biological relevance.

Significance of the Aminomethyl Cyclopentyl Scaffold in Molecular Design

A scaffold in chemistry refers to the core structure of a molecule. The 1-(aminomethyl)cyclopentyl moiety serves as the scaffold for this compound. This particular scaffold is significant because it presents a quaternary carbon atom on the cyclopentane ring, which is substituted with both an aminomethyl group (-CH2NH2) and the point of attachment for the pentanamide (B147674) group.

This arrangement offers several features for molecular design:

Structural Rigidity : The cyclopentane ring provides a rigid framework, which can help in orienting other functional groups in a defined spatial arrangement. cymitquimica.com

Functional Handles : The primary amine of the aminomethyl group is a key functional "handle." It can act as a hydrogen bond donor and a nucleophile, allowing for further chemical modifications or specific interactions with biological macromolecules. cymitquimica.comsmolecule.com

sp3-Richness : The scaffold is rich in sp3-hybridized carbon atoms, a characteristic that is increasingly sought after in modern drug discovery to improve the three-dimensional shape and solubility of drug candidates. mdpi.com

The aminomethyl cyclopentyl scaffold is a building block that can be used to synthesize more complex molecules for screening in various research applications, including the development of new therapeutic agents.

Overview of this compound as a Research Compound

This compound is identified in chemical databases as a distinct research compound. nih.gov Its structure consists of a pentanamide group attached to the quaternary carbon of a 1-(aminomethyl)cyclopentyl ring. The IUPAC name for the compound is this compound. nih.gov

As a research compound, it is primarily used in laboratory settings for investigational purposes. The specific research applications are not extensively documented in publicly available literature, suggesting its role may be as a synthetic intermediate or as part of a compound library for screening. Its chemical properties are computed and available in databases like PubChem. nih.gov

Below is a table summarizing the key computed properties of this compound.

PropertyValue
Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS Number 912763-48-5
IUPAC Name This compound
Canonical SMILES CCCCC(=O)NC1(CCCC1)CN
InChI Key BMNDDXUAVBQVMT-UHFFFAOYSA-N
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5
Data sourced from PubChem CID 16740587. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-3-6-10(14)13-11(9-12)7-4-5-8-11/h2-9,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNDDXUAVBQVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1(CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587602
Record name N-[1-(Aminomethyl)cyclopentyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-48-5
Record name N-[1-(Aminomethyl)cyclopentyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 1 Aminomethyl Cyclopentyl Pentanamide and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Pentanamide (B147674) Moiety

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgdeanfrancispress.com This process is guided by known chemical reactions and helps to logically plan a synthetic route. youtube.comyoutube.com For the target molecule, N-[1-(aminomethyl)cyclopentyl]pentanamide, the most logical and common disconnection point is the amide bond, as numerous reliable methods exist for its formation. amazonaws.com

This disconnection, a type of transform that breaks the molecule into two key synthons, reveals the immediate precursors. youtube.com The analysis is as follows:

Target Molecule: this compound

Transform: Amide bond disconnection.

Synthons: This disconnection generates a nucleophilic amine synthon and an electrophilic acyl synthon.

Synthetic Equivalents: The practical chemical compounds, or synthetic equivalents, that correspond to these synthons are the diamine 1-(aminomethyl)cyclopentan-1-amine and a reactive derivative of pentanoic acid, such as pentanoyl chloride or pentanoic acid itself, which would require an activating agent. hepatochem.com

This primary disconnection simplifies the problem into two distinct challenges: the synthesis of the unique 1,1-diamine cyclopentyl core and the subsequent coupling reaction to form the pentanamide linkage.

Synthesis of the 1-(Aminomethyl)cyclopentyl Core Structure

The synthesis of the 1-(aminomethyl)cyclopentan-1-amine core is a critical step. Cyclopentane (B165970) rings are common structural motifs in pharmaceuticals and natural products, and various methods have been developed for their synthesis and functionalization. chemrxiv.orgorganic-chemistry.org The construction of the geminal amino and aminomethyl groups on a single carbon atom can be achieved through several strategic pathways.

One of the most direct approaches to building the core structure is to start with a simple cyclopentane precursor, such as cyclopentanone, and introduce the required nitrogen-containing functional groups. A well-established method for this type of transformation is the Strecker synthesis of α-amino acids, which can be adapted for this purpose.

A plausible route involves a variation of the Strecker synthesis:

Cyanohydrin Formation: Cyclopentanone reacts with trimethylsilyl (B98337) cyanide (TMSCN) to form a cyanohydrin. chemicalbook.com

Amination: The cyanohydrin can then be converted to an aminonitrile.

Reduction: Subsequent reduction of the nitrile group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired 1-(aminomethyl)cyclopentan-1-amine. chemicalbook.com

This multi-step, one-pot sequence allows for the efficient installation of both the amino and the aminomethyl groups onto the C1 position of the cyclopentane ring.

An alternative strategy involves starting with a cyclopentane ring that already contains suitable functional groups and performing interconversions to arrive at the target diamine. For instance, a synthesis could begin with 1-cyanocyclopentane-1-carboxylic acid.

A potential sequence is:

The carboxylic acid group can be converted into an amine via a Curtius, Hofmann, or Schmidt rearrangement.

The nitrile group can be reduced to an aminomethyl group.

Another approach is the reduction of 1,1-bis(hydroxymethyl)cyclopentane derivatives after converting the hydroxyl groups to azides, followed by reduction. The synthesis of related structures, such as 1-(aminomethyl)-cyclohexaneacetic acid, often involves the catalytic reduction of a cyano group, demonstrating the viability of this type of functional group transformation. prepchem.com

While the parent compound this compound is achiral, the synthesis of chiral analogues is of significant interest in medicinal chemistry, as different enantiomers can have vastly different biological activities. chiralpedia.com Asymmetric synthesis aims to produce a single enantiomer preferentially. chiralpedia.com

Several methods exist for the asymmetric synthesis of chiral cyclopentane derivatives:

Catalytic Asymmetric Reactions: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can induce enantioselectivity in reactions like cycloadditions or hydrogenations. nih.gov For example, copper(II)/BOX catalysts have been used in asymmetric cycloadditions to generate chiral cyclic molecules. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the cyclopentane precursor to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. rsc.org

Enzymatic Reactions: Enzymes, such as imine reductases (IREDs), can be used to catalyze reactions with high enantioselectivity, providing access to both enantiomers of chiral amines. researchgate.net

These asymmetric strategies can be applied to create substituted cyclopentane precursors, which can then be elaborated into chiral analogues of the 1-(aminomethyl)cyclopentan-1-amine core.

Formation of the Pentanamide Linkage

The final step in the synthesis is the formation of the amide bond between the 1-(aminomethyl)cyclopentan-1-amine core and pentanoic acid. The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to eliminate water, which is often incompatible with complex molecules. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated". luxembourg-bio.comiris-biotech.de

Amide bond formation is a cornerstone of medicinal chemistry, and a vast array of coupling reagents has been developed to facilitate this reaction under mild conditions. hepatochem.com The process generally involves converting the hydroxyl group of the carboxylic acid into a better leaving group, creating a reactive intermediate that is readily attacked by the amine. luxembourg-bio.com

Given the two primary amine groups in the 1-(aminomethyl)cyclopentan-1-amine core, selective acylation may be required, potentially involving protecting groups to ensure the pentanoyl group is attached to the desired nitrogen atom.

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce potential racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often included. luxembourg-bio.compeptide.com

Phosphonium (B103445) Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and generate active esters that react smoothly with amines. iris-biotech.de

Uronium/Aminium Salts: Reagents like HATU and HBTU are among the most effective coupling agents, known for their high reactivity and fast reaction times. iris-biotech.depeptide.com They form active esters with the carboxylic acid, leading to clean and efficient amide bond formation. luxembourg-bio.com

The selection of the appropriate coupling reagent and reaction conditions is crucial for maximizing the yield and purity of the final product, this compound. iris-biotech.de

Interactive Table of Common Amide Coupling Reagents

Reagent ClassExample ReagentFull NameKey Features
Carbodiimides DCCDicyclohexylcarbodiimideInexpensive; byproduct (DCU) is insoluble, facilitating removal. luxembourg-bio.compeptide.com
DICDiisopropylcarbodiimideByproduct is soluble, making it suitable for solid-phase synthesis. peptide.com
EDC (or EDAC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble reagent and byproduct, easily removed by aqueous extraction. peptide.com
Phosphonium Salts PyBOP(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)High efficiency, good for sterically hindered couplings. iris-biotech.de
PyAOP(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateVery effective for coupling N-methyl amino acids. peptide.com
Uronium/Aminium Salts HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateVery efficient, fast reaction times, low racemization with HOBt. peptide.com
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly reactive and effective, considered a standard for difficult couplings. iris-biotech.de
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh reactivity and stability, good alternative to HATU. iris-biotech.de

Utilization of Activated Carboxylic Acid Derivatives (e.g., Acyl Chlorides, HATU, PyBOP)

The formation of the amide bond in this compound is a critical step, commonly achieved by coupling 1-(aminomethyl)cyclopentan-1-amine with an activated form of pentanoic acid. This activation is necessary to increase the electrophilicity of the carboxylic acid's carbonyl carbon, facilitating nucleophilic attack by the amine.

Acyl Chlorides: A direct and effective method for activating pentanoic acid is its conversion to pentanoyl chloride (also known as valeroyl chloride). This is typically done using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the primary amine of 1-(aminomethyl)cyclopentan-1-amine. The reaction, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. mychemblog.com This method is robust and widely applicable for the synthesis of various amides.

Peptide Coupling Reagents (HATU, PyBOP): In modern organic synthesis, particularly in peptide chemistry, a variety of coupling reagents have been developed for mild and efficient amide bond formation directly from carboxylic acids and amines, avoiding the need to first isolate a harsh acyl chloride. mychemblog.comuni-kiel.de These reagents work by generating a highly activated ester intermediate in situ.

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium salt-based coupling reagent that reacts with a carboxylic acid in the presence of a non-nucleophilic base, like diisopropylethylamine (DIPEA), to form a reactive OAt-ester. commonorganicchemistry.comyoutube.com This activated ester is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide with high efficiency. mychemblog.comcommonorganicchemistry.com The co-product, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is generated during the reaction. youtube.com

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent. luxembourg-bio.compeptide.com Similar to HATU, it activates the carboxylic acid by forming an active ester, in this case, a Bop-ester. This intermediate readily reacts with the amine to yield the amide. peptide.com PyBOP is known for its rapid reaction times and the formation of byproducts that are generally less hazardous than those from older phosphonium reagents like BOP. luxembourg-bio.compeptide.com

The general mechanism for these coupling reagents involves the deprotonation of the carboxylic acid by a base, followed by attack on the coupling reagent to form the highly activated ester, which is then readily converted to the final amide upon reaction with the amine. commonorganicchemistry.com

Derivatization Strategies for this compound Analogues

To explore structure-activity relationships and optimize molecular properties, medicinal chemists employ various derivatization strategies. For this compound, this involves systematically modifying different parts of the molecule.

The primary amine of the aminomethyl group serves as a key handle for derivatization, although for the parent compound, this amine is acylated. To create analogues at this position, modifications would typically be introduced to the 1-(aminomethyl)cyclopentan-1-amine precursor before the final acylation step. Strategies could include:

N-Alkylation: Introducing alkyl groups to the nitrogen of the aminomethyl moiety.

Gabriel Synthesis: A classic method for preparing primary amines, the Gabriel synthesis can be adapted to produce the core aminomethyl scaffold itself, offering a route to this key functional group. chemrxiv.org

Functional Group Conversion: Converting the amine to other functional groups, such as sulfonamides or ureas, by reacting it with sulfonyl chlorides or isocyanates, respectively.

Altering the cyclopentyl scaffold can significantly impact the compound's conformational properties and biological activity. Conformational rigidification is a known strategy in medicinal chemistry to enhance affinity and metabolic stability. nih.gov The flexible cyclopentane ring can be substituted or replaced with more rigid structures. nih.gov Synthetic approaches to introduce substituents onto the cyclopentane ring include:

Starting with Functionalized Precursors: Utilizing commercially available or synthetically prepared cyclopentane derivatives that already bear desired functional groups (e.g., hydroxyl, alkyl, or halogen) at various positions. There are established routes for creating poly-functionalized cyclopentane derivatives. beilstein-journals.orgnih.gov

Cycloaddition Reactions: [3+2] cycloaddition reactions are a powerful tool for constructing highly functionalized five-membered rings from acyclic precursors, allowing for diverse substituent patterns. researchgate.net

C-H Functionalization: Modern synthetic methods allow for the direct activation and functionalization of C-H bonds on the cyclopentane ring, enabling the late-stage introduction of substituents. nih.gov

The pentanamide chain is one of the most straightforward positions to modify. By simply varying the carboxylic acid or acyl chloride used in the coupling reaction, a wide array of analogues can be generated. This allows for probing the effects of chain length, branching, and the introduction of other functional groups on the acyl moiety.

Bioisosteric replacement is a fundamental strategy in drug design used to modify a compound's physicochemical properties, metabolic stability, or potency while retaining its desired biological activity. A bioisostere is a group or molecule that has chemical and physical similarities to another.

Amide Bond Bioisosteres: The amide bond itself is often a target for replacement due to its potential susceptibility to hydrolysis by proteases. Common bioisosteres for the amide group include 1,2,4-oxadiazoles, 1,2,3-triazoles, and trifluoroethylamines. These groups can mimic the hydrogen bonding capabilities and geometry of the amide bond while offering improved metabolic stability.

Ring Bioisosteres: The cyclopentyl ring can be replaced by other cyclic or bicyclic structures to alter rigidity and lipophilicity. Examples include replacing the cyclopentane with a cyclohexane, a tetrahydrofuran (B95107) ring (introducing a heteroatom), or a more rigid bicyclo[1.1.1]pentane scaffold.

Functional Group Bioisosteres: Other functional groups can be swapped. For instance, a methyl group on a chain could be replaced by a chlorine atom, or a hydroxyl group could be replaced by an amino group or fluorine.

Development of Novel Synthetic Pathways and Process Optimization

The advancement of synthetic chemistry continually provides new, more efficient, and sustainable methods for constructing molecules. Research in this area focuses on improving existing routes and discovering entirely new ones.

Novel Scaffolds: Research also focuses on developing pathways to novel structural analogues that may offer significant advantages. For example, methods to create strained ring systems like bicyclo[1.1.0]butanes, which can act as sp³-rich bioisosteres, represent the cutting edge of scaffold development. chemrxiv.org

The continuous innovation in synthetic methodologies allows chemists to produce not only the target compound more efficiently but also to generate a wider diversity of analogues for biological evaluation. rsc.org

Chemo- and Regioselectivity Studies in Synthesis

Achieving high chemo- and regioselectivity is crucial in the synthesis of complex molecules like this compound and its analogues to maximize the yield of the target compound and minimize purification challenges.

Strecker Synthesis Route: A common approach to α-amino amides begins with the Strecker synthesis, a three-component reaction involving a ketone (cyclopentanone), an amine source (ammonia), and a cyanide source (e.g., hydrogen cyanide or trimethylsilyl cyanide). mdpi.comwikipedia.org This reaction forms an α-aminonitrile, 1-(aminomethyl)cyclopentanecarbonitrile. mdpi.comresearchgate.net

Chemoselectivity: The initial step is the formation of an imine from the ketone and ammonia. masterorganicchemistry.com The subsequent nucleophilic addition of the cyanide ion must selectively target the imine carbon over the original ketone's carbonyl carbon. masterorganicchemistry.com The reaction conditions are tuned to favor imine formation and subsequent cyanation. masterorganicchemistry.com

Regioselectivity: In the case of symmetrical ketones like cyclopentanone, regioselectivity of the initial cyanation is not a concern. However, in analogues with unsymmetrical ketones, the addition of the cyanide group is directed by both steric and electronic factors of the substituents on the ketone. For α-aminonitriles derived from aspartic acid bis-nitrile, the reaction with an aminothiol (B82208) like cysteine occurs selectively at the α-nitrile position. nih.gov

The intermediate α-aminonitrile then undergoes further transformations. The nitrile group is typically reduced to a primary amine, and the existing amino group is acylated. Controlling chemoselectivity during these steps is vital. For instance, selective N-acylation of the primary amino group of the cyclopentane ring without affecting the newly formed aminomethyl group (or vice-versa) would require the use of protecting groups, adding steps to the synthesis. A more direct route involves the acylation of the amino group of the aminonitrile followed by the reduction of the nitrile.

Multicomponent Reactions (MCRs): Isocyanide-based multicomponent reactions, such as the Ugi reaction, offer a convergent and atom-economical pathway to α-aminoacylamide derivatives. researchgate.netmdpi.com A variation of the Ugi three-component reaction (Ugi-3CR) can combine a ketone, an amine, and an isocyanide to produce α-amino amides. researchgate.net

Chemoselectivity in Ugi Reaction: The Ugi reaction's mechanism involves the formation of an imine from the ketone and amine, which is then protonated to form an iminium ion. mdpi.com The isocyanide acts as a nucleophile, attacking the iminium ion. mdpi.com This is followed by the addition of a carboxylic acid (in a four-component reaction) or another nucleophile to form the final product. mdpi.comnih.gov The chemoselectivity relies on the sequential and irreversible nature of these steps under the reaction conditions. The choice of reactants is critical; for instance, using an α-amino acid as the bifunctional starting material can lead to a five-center, four-component reaction. mdpi.com

The table below summarizes how reaction parameters can be adjusted to control selectivity in relevant synthetic steps.

Reaction TypeParameterEffect on SelectivityExample/Reference
Strecker SynthesisCatalystAcidic catalysts (e.g., succinic acid) activate the carbonyl carbon of the aldehyde/ketone, promoting efficient imine formation for subsequent nucleophilic attack by cyanide. mdpi.comUse of sulfated polyborate or succinic acid as an organocatalyst. mdpi.com
Strecker SynthesisChiral Auxiliary/CatalystUse of optically pure chiral amines or asymmetric catalysts can lead to the formation of enantioenriched α-amino nitriles. mdpi.comAsymmetric Strecker reactions have been developed to control stereoselectivity. mdpi.comwikipedia.org
Ugi ReactionComponent ChoiceUsing bifunctional components like α-amino acids can direct the reaction pathway to specific scaffolds, such as 1,1'-iminodicarboxylic acid derivatives. mdpi.comUgi 5C-4CR using an α-amino acid as the starting material. mdpi.com
Amide Formation (Acylation)Protecting GroupsIn molecules with multiple amine functionalities, protecting groups are used to ensure acylation occurs at the desired nitrogen atom, ensuring chemoselectivity.Standard practice in multi-step peptide and analogue synthesis.

Green Chemistry Approaches in Synthetic Route Design

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly applied to pharmaceutical synthesis to improve sustainability. ucl.ac.ukresearchgate.netmerckmillipore.com

Solvent-Free Synthesis: One significant green approach is the use of solvent-free, or neat, reaction conditions. This minimizes waste and can simplify product purification. mdpi.com

The synthesis of α-aminonitriles, a key intermediate for this compound, can be performed efficiently under solvent-free conditions. organic-chemistry.org Reactions of aldehydes or ketones with amines and trimethylsilyl cyanide (TMSCN) can proceed rapidly and often without a catalyst, giving high to quantitative yields of the desired product. organic-chemistry.orgresearchgate.net

Direct amide synthesis from carboxylic acids and urea (B33335) has been achieved using boric acid as a catalyst under solvent-free conditions, involving trituration and direct heating of the reactants. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating. mdpi.comnih.gov

Microwave-assisted direct amidation of carboxylic acids and amines has been demonstrated under solvent-free conditions using ceric ammonium (B1175870) nitrate (B79036) as a catalyst. mdpi.com This method provides a rapid and efficient route to amides with a simple, environmentally friendly workup. mdpi.com

The synthesis of N-carbamoyl-L-amino acids from urea and α-amino acid sodium salts has been successfully performed using microwave irradiation. researchgate.net Similarly, the esterification of unprotected α-amino acids can be conducted under solventless, microwave-assisted conditions. nih.gov These examples highlight the potential for applying microwave technology to the final acylation step in the synthesis of this compound.

Alternative Catalysts and Reagents: Replacing hazardous reagents and stoichiometric coupling agents with more benign and catalytic alternatives is a core tenet of green chemistry. ucl.ac.ukresearchgate.net

Catalytic Amidation: The development of catalytic direct amidation methods avoids the poor atom economy of traditional methods that use stoichiometric activating agents (like carbodiimides), which generate significant waste. ucl.ac.uk Boronic acids and various metal complexes have been explored as catalysts for this transformation. merckmillipore.com

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative for amide bond formation. rsc.org Aminoacylases, for example, can catalyze the acylation of amino acids, replacing harsher chemical methods like the Schotten-Baumann reaction which requires activation of the fatty acid via halogenation. uni-duesseldorf.de

Safer Cyanide Sources: The Strecker synthesis traditionally uses highly toxic HCN or alkali metal cyanides. researchgate.net Green chemistry approaches focus on using safer, alternative cyanide sources. rsc.org An environmentally benign procedure for the Strecker reaction has been developed using β-cyclodextrin as a catalyst in water. organic-chemistry.org

The following table outlines several green chemistry approaches applicable to the synthesis of this compound and its analogues.

Green ApproachApplication in SynthesisAdvantagesReference
Microwave-Assisted SynthesisDirect amidation of carboxylic acids and amines; Synthesis of amino acid derivatives.Reduced reaction times, higher yields, energy efficiency, potential for solvent-free conditions. mdpi.comresearchgate.netresearchgate.net
Solvent-Free ConditionsStrecker synthesis of α-aminonitriles; Direct amide formation.Eliminates solvent waste, simplifies purification, reduces environmental impact. mdpi.comorganic-chemistry.orgresearchgate.netresearchgate.net
CatalysisDirect catalytic amidation; Organocatalyzed Strecker reaction.Improves atom economy, avoids stoichiometric waste, allows for milder reaction conditions. ucl.ac.ukresearchgate.netmerckmillipore.com
BiocatalysisEnzymatic amide bond formation.High selectivity, mild reaction conditions (aqueous medium, neutral pH), biodegradable catalysts. rsc.orguni-duesseldorf.de
Use of Greener SolventsStrecker reaction in water.Reduces toxicity and environmental harm associated with traditional organic solvents. organic-chemistry.org

Advanced Analytical Characterization Techniques for N 1 Aminomethyl Cyclopentyl Pentanamide

Spectroscopic Characterization Methodologies

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in N-[1-(aminomethyl)cyclopentyl]pentanamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons in the pentanamide (B147674) and cyclopentyl moieties. The chemical shifts are influenced by the electron-withdrawing effects of the amide and amine functionalities.

Amide N-H Proton: A broad singlet is anticipated for the amide proton, typically appearing in the downfield region.

Aminomethyl (-CH₂-NH₂) Protons: The protons of the aminomethyl group are expected to resonate as a singlet or a multiplet, depending on the solvent and concentration.

Cyclopentyl Protons: The protons on the cyclopentyl ring will likely appear as complex multiplets due to overlapping signals.

Pentanamide Alkyl Chain Protons: The protons of the pentanoyl group will show distinct signals: a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The amide carbonyl carbon is expected to have the most downfield chemical shift.

Quaternary Cyclopentyl Carbon: The carbon atom of the cyclopentyl ring bonded to both the aminomethyl and the amide nitrogen will appear as a quaternary signal.

Cyclopentyl and Pentanamide Methylene Carbons: These will resonate in the aliphatic region of the spectrum.

Terminal Methyl Carbon: The methyl group of the pentanoyl chain will appear at the most upfield region.

Expected ¹H NMR Chemical Shift Ranges

Protons Expected Chemical Shift (ppm)
Amide N-H 7.5 - 8.5
CH₂-NH₂ 2.5 - 3.0
Cyclopentyl CH₂ 1.4 - 1.8
Pentanamide α-CH₂ 2.1 - 2.3
Pentanamide β, γ-CH₂ 1.2 - 1.6

Expected ¹³C NMR Chemical Shift Ranges

Carbon Atom Expected Chemical Shift (ppm)
C=O 170 - 175
C(quat)-cyclopentyl 55 - 65
CH₂-NH₂ 40 - 50
Cyclopentyl CH₂ 20 - 40
Pentanamide α-CH₂ 35 - 45
Pentanamide β, γ-CH₂ 20 - 30

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. For this compound, the presence of a secondary amide and a primary amine will result in characteristic absorption bands.

The IR spectrum is expected to show a prominent N-H stretching vibration for the secondary amide, typically in the range of 3370-3170 cm⁻¹. rsc.org The carbonyl (C=O) stretch of the amide group is another strong, characteristic absorption, expected between 1680 and 1630 cm⁻¹. rsc.org Additionally, the N-H bending vibration of the secondary amide, known as the Amide II band, is typically observed in the region of 1570-1515 cm⁻¹. rsc.org The primary amine group will exhibit N-H stretching vibrations as well.

Expected Infrared Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary Amide N-H Stretch 3370 - 3170
Amide C=O Stretch (Amide I) 1680 - 1630
Secondary Amide N-H Bend (Amide II) 1570 - 1515
Primary Amine N-H Stretch 3400 - 3250 (two bands)
Primary Amine N-H Bend 1650 - 1580

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition. The calculated exact mass for the molecular formula of this compound, C₁₁H₂₂N₂O, is 198.1732 Da. nih.gov

HRMS can also provide structural information through the analysis of fragmentation patterns. Common fragmentation pathways for amides include cleavage of the N-CO bond.

Expected HRMS Data

Parameter Value
Molecular Formula C₁₁H₂₂N₂O
Calculated Exact Mass 198.1732 Da
Expected Ion [M+H]⁺

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile compounds like this compound. The development of a robust HPLC method is crucial for quality control. Due to the presence of a basic amine group, reversed-phase HPLC with a C18 column is a suitable approach. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to control the ionization state of the analyte and achieve good peak shape. Detection can be achieved using a UV detector, although the chromophore in this molecule is weak, or more universally with a mass spectrometer (LC-MS). For enhanced sensitivity with UV detection, derivatization with a UV-absorbing or fluorescent tag may be employed. mdpi.comresearchgate.net

Typical HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Gradient elution, e.g., 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar amine and amide functional groups, is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analog.

Common derivatization techniques for compounds containing amine and amide groups include silylation or acylation. Silylation replaces the active hydrogens on the amine and amide groups with a trimethylsilyl (B98337) (TMS) group, while acylation can be performed using reagents like trifluoroacetic anhydride. These derivatization reactions increase the volatility and improve the chromatographic behavior of the analyte. The resulting derivatives can then be separated on a non-polar or medium-polarity capillary column and detected by a mass spectrometer, which provides both quantitative data and structural information from the mass spectrum.

Typical GC-MS Method Parameters (for a derivatized sample)

Parameter Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then ramp to 280 °C at 10 °C/min
MS Ion Source Electron Ionization (EI) at 70 eV

Advanced Techniques for Mechanistic and Binding Studies

To move beyond simple affinity measurements, a suite of advanced analytical methods can be employed to investigate the detailed molecular interactions of this compound with its putative biological targets. These techniques offer insights into the three-dimensional structure of the ligand-target complex, the kinetics of binding events, and any subsequent protein modifications.

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. springernature.com By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

In the context of this compound, co-crystallization with its target protein would be the primary objective. This involves growing crystals of the protein in the presence of the ligand. springernature.com Successful co-crystallization and subsequent X-ray diffraction analysis can reveal the precise binding orientation of this compound within the protein's active site. nih.gov This information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding affinity and specificity.

The data obtained from such an analysis would include precise bond lengths, bond angles, and torsion angles of the bound ligand, as well as the interacting amino acid residues of the target protein. This level of detail is critical for structure-based drug design and for optimizing the potency and selectivity of lead compounds.

Illustrative Crystallographic Data for a Ligand-Target Complex

ParameterValueSignificance
Resolution (Å)1.8A measure of the level of detail in the electron density map. Lower values indicate higher resolution.
Space GroupP212121Describes the symmetry of the crystal lattice.
R-work / R-free0.18 / 0.21Indicators of the quality of the crystallographic model. Lower values are better.
Key Intermolecular InteractionsHydrogen bond to Asp128; Hydrophobic interactions with Phe245, Leu312Specific amino acid residues involved in binding the ligand.

Laser Desorption Ionization Mass Spectrometry (LDI-MS) for Binding Events

Laser Desorption Ionization Mass Spectrometry (LDI-MS) is a soft ionization technique that involves the use of a laser to desorb and ionize a sample for analysis by mass spectrometry. nih.gov This method is particularly useful for studying non-covalent interactions, such as those between a ligand and its target protein, as it can preserve these interactions during the gas-phase transition.

For studying the binding of this compound, a solution containing the target protein and the ligand would be prepared and subjected to LDI-MS analysis. The resulting mass spectrum would show peaks corresponding to the unbound protein, the unbound ligand, and, most importantly, the non-covalent complex of the protein and this compound. The presence and intensity of the peak for the complex provide direct evidence of binding.

Furthermore, by varying the concentration of the ligand, it is possible to perform titration experiments to determine the stoichiometry of the binding and to estimate the dissociation constant (Kd), which is a measure of binding affinity.

Hypothetical LDI-MS Data for this compound Binding

Observed SpeciesExpected Mass (Da)Observed Mass (Da)Interpretation
Target Protein (Apo)25,00025,001.5Unbound protein.
This compound198.31199.31 [M+H]+Protonated free ligand.
Protein-Ligand Complex25,198.3125,199.8Direct evidence of a 1:1 binding stoichiometry.

X-ray Fluorescence (XRF) Spectrometry for Binding and Protein Modification Studies

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. It works on the principle that when a sample is irradiated with high-energy X-rays, the atoms in the sample emit characteristic "secondary" (or fluorescent) X-rays. The energy of these fluorescent X-rays is specific to each element, and their intensity is related to the concentration of the element in the sample.

While not a primary tool for studying ligand binding in the same way as X-ray crystallography or MS, XRF can be ingeniously applied, particularly if the ligand or protein can be labeled with a specific element. For instance, if this compound were to be synthesized with a bromine or iodine atom, XRF could be used to quantify the amount of ligand bound to a protein immobilized on a surface.

More significantly, XRF is a powerful tool for studying protein modifications, especially those involving the incorporation of elements not naturally abundant in proteins. For example, some post-translational modifications involve the addition of phosphate (B84403) (phosphorylation) or sulfate (B86663) (sulfation) groups. nih.govnih.gov XRF can detect and quantify the phosphorus or sulfur content of a protein sample, providing a measure of the extent of these modifications. If the binding of this compound is hypothesized to induce or inhibit such modifications, XRF could be used to monitor these changes.

Structure Activity Relationship Sar Studies of N 1 Aminomethyl Cyclopentyl Pentanamide Derivatives

Exploration of Structural Modulations for Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. For N-[1-(aminomethyl)cyclopentyl]pentanamide, key regions for modification include the pentanamide (B147674) side chain, the cyclopentyl ring, and the aminomethyl linker. Systematic alterations in these areas can lead to significant changes in receptor affinity, selectivity, and pharmacokinetic profile.

Impact of Pentanamide Chain Length and Substitution Patterns

Varying the number of carbons in the acyl chain directly impacts the compound's partition coefficient (logP). An increase in chain length generally leads to higher lipophilicity. mdpi.com This can enhance binding to hydrophobic targets but may also lead to issues like decreased aqueous solubility or non-specific binding if excessively long. Conversely, shortening the chain reduces lipophilicity, which could be beneficial for targets requiring greater polarity. The optimal chain length often represents a balance to achieve potent activity and favorable drug-like properties. drugdesign.orgmdpi.com

For instance, studies on other classes of molecules, such as cyclic lipopeptides, have shown that the fatty acid chain length is a driving force for both antimicrobial and hemolytic activity, with an optimal range often found between 8 and 12 carbons. mdpi.com While direct data for this compound is not available, a similar parabolic relationship between chain length and activity could be anticipated.

Table 1: Predicted Lipophilicity of N-[1-(aminomethyl)cyclopentyl]amide Analogs with Varying Acyl Chain Lengths
Compound NameAcyl ChainCarbon NumberPredicted XLogP3*
N-[1-(aminomethyl)cyclopentyl]butanamideButanoyl40.6
This compoundPentanoyl51.1
N-[1-(aminomethyl)cyclopentyl]hexanamideHexanoyl61.6
N-[1-(aminomethyl)cyclopentyl]decanamideDecanoyl103.6
N-[1-(aminomethyl)cyclopentyl]dodecanamideDodecanoyl124.6

Data sourced from PubChem database computations.

Role of Cyclopentyl Ring Substituents and Conformational Constraints

The cyclopentyl ring serves as a rigid scaffold, positioning the aminomethyl and pentanamide groups in a specific spatial orientation. The introduction of substituents onto this ring can significantly influence the compound's biological activity by introducing steric hindrance, altering electronic properties, or creating new interaction points with a biological target.

Furthermore, substituents can impose conformational constraints on the cyclopentyl ring, locking it into a specific "pucker" or conformation. If this preferred conformation matches the bioactive conformation required for receptor binding, a significant increase in potency can be observed.

Influence of Aminomethyl Group Modifications

The aminomethyl group contains two key features for modification: the primary amine and the methylene (B1212753) linker. The primary amine is a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a receptor.

Modifications such as N-alkylation (e.g., N-methyl or N-ethyl) would change the amine from primary to secondary or tertiary. This alteration reduces the number of hydrogen bonds the nitrogen can donate, which could be detrimental to binding. drugdesign.org However, it also increases lipophilicity and can introduce new beneficial steric interactions. Acylation of the amine to form a secondary amide would neutralize its basicity and remove its hydrogen bond donating capacity, likely leading to a profoundly different pharmacological profile. In some molecular series, such modifications to the N-substituent can dramatically alter the functional profile at target receptors. mdpi.com

Positional Isomerism and Stereochemical Considerations in SAR

Positional isomerism and stereochemistry are fundamental aspects of SAR. For this compound, the core structure has the aminomethyl and pentanamido groups attached to the same carbon (C1). Positional isomers, where the substituent group is moved to C2 or C3 of the cyclopentyl ring, would result in structurally distinct molecules with different shapes and likely different biological activities.

While the parent compound is achiral, the introduction of substituents on the cyclopentyl ring would create chiral centers. This would lead to the existence of enantiomers and diastereomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have different potencies, efficacies, and metabolic profiles due to the stereospecific nature of biological receptors. mdpi.com Therefore, the stereochemical configuration would be a critical parameter in the SAR of any substituted derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ajrconline.orgnih.gov The fundamental principle is that variations in the biological activities of compounds are dependent on differences in their structural and physicochemical properties. ajrconline.org A QSAR model can be used to predict the activity of novel, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts. slideshare.netmdpi.com

The process involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to build an equation that relates these descriptors to the observed biological activity. nih.govchemmethod.com

General QSAR Equation: Biological Activity (e.g., log 1/IC₅₀) = k₁(descriptor₁) + k₂(descriptor₂) + ... + C

Preclinical Pharmacological and Biochemical Investigations of N 1 Aminomethyl Cyclopentyl Pentanamide

Preclinical In Vivo Studies

Efficacy Studies in Relevant Animal Models

Gabapentinoids have demonstrated efficacy in a wide range of preclinical animal models, particularly those for epilepsy and neuropathic pain.

Epilepsy: Gabapentin (B195806) and pregabalin (B1679071) have shown anticonvulsant effects in various rodent models of epilepsy. researchgate.netiomcworld.org They are effective in the maximal electroshock (MES) seizure model, which is predictive of efficacy against generalized tonic-clonic seizures. researchgate.net They have also shown activity in models of partial seizures, such as the kindled rat model. researchgate.net

Neuropathic Pain: A significant body of preclinical research supports the use of gabapentinoids for neuropathic pain. tandfonline.comresearchgate.netnih.gov They have been shown to reduce pain behaviors in models of diabetic neuropathy, post-herpetic neuralgia, and nerve injury-induced pain. tandfonline.comfrontiersin.org For instance, in the chronic constriction injury (CCI) model in rats, both gabapentin and pregabalin have been shown to attenuate mechanical and thermal hyperalgesia. tandfonline.com

Efficacy of Gabapentinoids in Preclinical Animal Models
CompoundAnimal ModelConditionObserved Effect
GabapentinRat/MouseMaximal Electroshock SeizureInhibition of tonic extensor seizures
PregabalinRatKindled Partial SeizuresPrevention of behavioral seizures
GabapentinRatChronic Constriction Injury (Neuropathic Pain)Attenuation of mechanical and thermal hyperalgesia
PregabalinRatTaxol-induced Neuropathic PainReduction of thermal hyperalgesia and allodynia

Comparative Studies with Reference Compounds in Animal Models

Comparative studies in animal models have been conducted to evaluate the relative efficacy and potency of different gabapentinoids, primarily gabapentin and pregabalin.

In models of neuropathic pain, pregabalin has often been found to be more potent than gabapentin. nih.gov For example, in a rat model of paclitaxel-induced neuropathic pain, pregabalin was more effective than gabapentin at reducing thermal hyperalgesia and allodynia. nih.gov This is consistent with its higher binding affinity for the α2δ subunit. researchgate.net

Some studies have suggested that while both drugs are effective, there may be subtle differences in their pharmacological profiles. nih.gov However, other comparative studies in rat models of neuropathic pain have found no significant difference in the analgesic efficacy between gabapentin and pregabalin when administered at equipotent doses. tandfonline.com

A systematic review of studies in cats for anxiety and pain management also supports the use of both gabapentin and pregabalin. mdpi.comresearchgate.net While direct comparative efficacy studies are limited, both have been shown to be effective therapeutic options. mdpi.comresearchgate.net

Computational Chemistry and Cheminformatics Approaches for N 1 Aminomethyl Cyclopentyl Pentanamide

Molecular Modeling and Simulation Studies

Molecular modeling and simulation encompass a range of techniques used to study the three-dimensional structure and dynamic behavior of molecules. These methods are crucial for understanding how N-[1-(aminomethyl)cyclopentyl]pentanamide might adopt different shapes and interact with biological systems.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This compound possesses significant conformational flexibility due to its rotatable bonds in the pentyl chain and the aminomethyl group, as well as the non-planar nature of the cyclopentane (B165970) ring. The cyclopentane ring typically adopts non-planar conformations, such as the "envelope" and "half-chair" forms, to relieve ring strain. biomedres.us

Conformer IDDihedral Angle (C-C-N-C)Ring PuckerRelative Energy (kcal/mol)Population (%)
1178.5°Envelope0.0045.2
2-65.2°Half-Chair1.2520.1
368.9°Envelope1.8012.5
4-175.0°Half-Chair2.505.8

Note: This table presents hypothetical data for illustrative purposes to demonstrate the typical output of a conformational analysis study.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug design for predicting how a compound like this compound might interact with a specific biological target. The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. mdpi.comnih.gov

A docking study of this compound would require a known three-dimensional structure of a target protein. The analysis would predict the binding mode and affinity, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the primary amine and the amide group of the compound are potential hydrogen bond donors and acceptors, which could be critical for anchoring the ligand within the protein's active site. mdpi.com

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Hypothetical Kinase A-8.5ASP-145, LYS-22, LEU-83H-Bond with amine, H-Bond with amide, Hydrophobic with cyclopentyl
Hypothetical Protease B-7.9GLU-98, TRP-47H-Bond with amide, Pi-Stacking with cyclopentyl
Hypothetical GPCR C-9.1ASN-112, PHE-201H-Bond with amine, Hydrophobic with pentyl chain

Note: This table contains hypothetical data to illustrate the results of a molecular docking simulation, as specific target interaction studies for this compound are not publicly available.

Molecular Dynamics Simulations of Compound-Protein Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the compound-protein complex over time. nih.gov An MD simulation would begin with the docked pose of this compound within its target. By solving Newton's equations of motion for the system, a trajectory of atomic positions and velocities is generated. mdpi.comfrontiersin.org

Analysis of the MD trajectory can reveal the stability of the ligand in the binding pocket, conformational changes in the protein upon binding, and the persistence of key intermolecular interactions. Metrics such as Root Mean Square Deviation (RMSD) are used to assess the stability of the complex, while Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure and properties of a molecule. aps.org These methods are computationally intensive but offer a level of detail unattainable with classical molecular mechanics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. Using quantum mechanical methods like Density Functional Theory (DFT), a precise three-dimensional structure of this compound can be determined. rasayanjournal.co.in This optimized geometry is the basis for calculating other electronic properties.

Electronic structure analysis focuses on the distribution of electrons within the molecule and its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. rasayanjournal.co.in

PropertyValueMethod
Molecular FormulaC11H22N2O-
Molecular Weight198.31 g/mol PubChem Computed nih.gov
XLogP31.1PubChem Computed nih.gov
Hydrogen Bond Donor Count2PubChem Computed nih.gov
Hydrogen Bond Acceptor Count2PubChem Computed nih.gov
Dipole Moment (Hypothetical)3.5 DDFT Calculation
HOMO Energy (Hypothetical)-6.2 eVDFT Calculation
LUMO Energy (Hypothetical)1.5 eVDFT Calculation
HOMO-LUMO Gap (Hypothetical)7.7 eVDFT Calculation

Note: This table includes both computed data from PubChem and hypothetical values from quantum chemical calculations to illustrate the scope of such an analysis.

Prediction of Reactivity and Interaction Potentials

Quantum chemical calculations can also be used to predict the reactivity of this compound. A Molecular Electrostatic Potential (MEP) map, for example, visualizes the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. Regions of positive potential (blue) indicate areas prone to nucleophilic attack.

Furthermore, chemical reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, and Fukui functions, can quantify the reactivity of different atomic sites within the molecule. rasayanjournal.co.in These calculations help predict how the molecule will interact with other reagents and its metabolic fate, providing crucial information for understanding its potential biological activity and toxicity. mdpi.comresearchgate.net

Cheminformatics for Compound Library Design and Screening

Cheminformatics plays a pivotal role in the design of compound libraries and the subsequent screening of these libraries to identify promising new analogues of a lead compound such as this compound. By leveraging computational techniques, researchers can intelligently select or design molecules with a higher probability of possessing the desired pharmacological profile, thereby saving significant time and resources compared to traditional high-throughput screening of large, uncurated collections of compounds.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov In the context of this compound, virtual screening could be employed to discover novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. This process can be broadly categorized into structure-based and ligand-based approaches.

Structure-based virtual screening (SBVS) would be applicable if the three-dimensional structure of the biological target of this compound is known. nih.gov In this scenario, molecular docking simulations would be used to predict the binding mode and affinity of compounds from a virtual library to the target's active site. researchgate.net The process would involve preparing a library of compounds, which could include commercially available molecules or a custom-designed virtual library of this compound analogues. These analogues could be generated by systematically modifying the pentanamide (B147674) side chain, the cyclopentyl core, or the aminomethyl group. Each compound in the library would then be docked into the target's binding site, and the resulting poses would be scored based on various energy functions. researchgate.net Compounds with the most favorable docking scores would be prioritized for experimental testing.

The following table illustrates a hypothetical output from a virtual screening campaign for analogues of this compound, showcasing the types of data that would be generated and analyzed.

Compound IDStructureDocking Score (kcal/mol)Predicted H-Bond InteractionsLipophilic Interactions
Analogue-001-9.83Yes
Analogue-002-9.52Yes
Analogue-003-9.24No
Analogue-004-8.92Yes

In the absence of a known 3D structure for the biological target, ligand-based methods such as pharmacophore modeling become particularly valuable. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for this compound could be developed based on its own structure and, ideally, the structures of other known active molecules with a similar mechanism of action.

The key steps in generating a pharmacophore model for this compound would include:

Feature Identification: Identifying the key chemical features in the molecule, such as hydrogen bond donors (the amine and amide N-H), hydrogen bond acceptors (the carbonyl oxygen), and hydrophobic regions (the cyclopentyl ring and the pentyl chain).

Conformational Analysis: Generating a set of low-energy conformations for the molecule to understand its flexibility and the spatial arrangements of the identified pharmacophoric features.

Model Generation: Creating a 3D arrangement of these features, with specific distances and angles between them, that is hypothesized to be optimal for binding to the biological target.

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries for compounds that match the pharmacophoric features, regardless of their underlying chemical scaffold. mdpi.com This approach is powerful for identifying structurally novel compounds that may have the same biological activity as the original lead molecule.

The table below outlines a potential pharmacophore model derived from this compound.

Pharmacophoric FeatureTypeLocation
Feature 1Hydrogen Bond DonorAminomethyl group
Feature 2Hydrogen Bond DonorAmide N-H
Feature 3Hydrogen Bond AcceptorCarbonyl Oxygen
Feature 4Hydrophobic CenterCyclopentyl Ring
Feature 5Hydrophobic CenterPentyl Chain

During the lead optimization phase, it is crucial to assess not only the biological activity of a compound but also its "drug-likeness" and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. numberanalytics.comzeclinics.com Computational models are widely used to predict these properties early in the drug discovery process, helping to identify and address potential liabilities before significant resources are invested. numberanalytics.comnih.gov

For this compound and its analogues, various computational tools can be used to predict key physicochemical and pharmacokinetic parameters. These predictions are often based on the compound's structure and rely on quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large datasets of experimentally determined properties. numberanalytics.comgithub.com

Key predicted properties include:

Lipinski's Rule of Five: A set of guidelines to evaluate the drug-likeness of a compound and its potential for oral bioavailability. The rules are: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes. A TPSA of ≤ 140 Ų is generally considered favorable for oral absorption.

Aqueous Solubility (logS): Predicts the solubility of the compound in water, which is critical for absorption and distribution.

Blood-Brain Barrier (BBB) Permeation: Predicts the likelihood of a compound crossing the BBB, which is important for drugs targeting the central nervous system.

CYP450 Inhibition: Predicts the potential for the compound to inhibit major cytochrome P450 enzymes, which could lead to drug-drug interactions.

The following table presents computationally predicted ADME and drug-likeness properties for the parent compound, this compound, based on available data. nih.gov

PropertyPredicted Value
Molecular Weight198.31 g/mol
XLogP31.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Polar Surface Area55.1 Ų
Rotatable Bond Count6

These in silico predictions are valuable for guiding the chemical modifications of this compound to optimize its ADME profile while maintaining or improving its biological activity. frontiersin.org

Lack of Publicly Available Research Hinders Metabolic Investigation of this compound

A thorough investigation into the metabolic pathways and disposition of the chemical compound this compound is currently precluded by a significant lack of publicly available scientific literature and research data. Despite extensive searches across scientific databases and scholarly articles for information pertaining to this specific molecule, no studies detailing its in vitro metabolic stability, biotransformation products, or interactions with metabolic enzymes could be identified.

The inquiry sought to detail the metabolic profile of this compound, focusing on its stability in microsomal assays, the identification of its metabolites through high-resolution mass spectrometry, and the elucidation of the enzymatic pathways responsible for its biotransformation. This would typically involve exploring reactions such as N-dealkylation, amide hydrolysis, and oxidation of the compound's cyclopentyl moiety, with a particular focus on the role of Cytochrome P450 enzymes. Furthermore, the investigation aimed to understand the compound's interaction with endogenous metabolic pathways.

However, the absence of published research on this compound makes it impossible to provide a scientifically accurate and detailed analysis as requested. The generation of specific data, including findings from microsomal stability assays or a list of identified biotransformation products, cannot be fulfilled without foundational research studies.

For context, metabolic studies on other chemical entities often reveal common biotransformation pathways. For instance, research on compounds featuring a cyclopentyl ring has demonstrated that CYP3A4-mediated oxidative metabolism can lead to the formation of monohydroxylated isomers on the ring. nih.gov Similarly, amide bonds within molecules are often subject to hydrolysis, and N-dealkylation is a frequent metabolic route for compounds with alkylamine structures. nih.govclinpgx.org

Without specific studies on this compound, any discussion of its metabolic fate would be purely speculative and could not be substantiated with empirical data. The scientific community has not yet published the necessary research to construct an accurate metabolic profile for this compound. Therefore, the detailed sections on its metabolic stability, metabolite identification, and specific enzymatic pathways involved in its disposition cannot be developed at this time.

Further research, including in vitro experiments with liver microsomes and hepatocytes followed by analysis with advanced spectrometric techniques, would be required to elucidate the metabolic pathways of this compound. Until such studies are conducted and published, a comprehensive and authoritative article on its metabolism cannot be written.

Investigation of Metabolic Pathways and Disposition of N 1 Aminomethyl Cyclopentyl Pentanamide

Interaction with Endogenous Metabolic Pathways

Influence on Biosynthesis and Catabolic Pathways

The influence of N-[1-(aminomethyl)cyclopentyl]pentanamide on anabolic (biosynthesis) and catabolic (breakdown) pathways is not documented in the current body of scientific research. There are no studies that describe its role in the synthesis of essential macromolecules like proteins, lipids, or nucleic acids, nor is there information on its effect on the breakdown of these molecules. The metabolic fate of the compound itself, including its biotransformation and excretion pathways, has not been elucidated.

Modulation of Metabolic Signaling Networks

Information regarding the modulation of metabolic signaling networks by this compound is absent from the scientific literature. Key signaling pathways that regulate cellular metabolism, such as the insulin (B600854) signaling pathway, AMP-activated protein kinase (AMPK) pathway, or the mTOR pathway, have not been studied in the context of this specific compound. Therefore, any potential for this compound to act as a signaling molecule or to interfere with metabolic regulation at a systemic or cellular level is unknown.

Emerging Research Directions and Potential Applications of N 1 Aminomethyl Cyclopentyl Pentanamide in Academic Research

Use as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. The utility of N-[1-(aminomethyl)cyclopentyl]pentanamide as a chemical probe would depend on its ability to selectively interact with a specific biological target, such as a protein. The molecule possesses a primary amine and a secondary amide, both of which can participate in hydrogen bonding, a key interaction in molecular recognition by proteins. The cyclopentyl group provides a rigid scaffold, which can be advantageous for specific binding.

To be an effective chemical probe, a compound should ideally possess certain characteristics. The predicted properties of this compound can be assessed against these criteria to estimate its potential.

Table 1: Predicted Physicochemical Properties of this compound and Ideal Chemical Probe Characteristics

Property Predicted Value for this compound Ideal Range for a Chemical Probe
Molecular Weight ( g/mol ) 198.31 < 500
LogP 1.1 1-4
Hydrogen Bond Donors 2 1-5
Hydrogen Bond Acceptors 2 1-10

Data sourced from PubChem. beilstein-journals.org

Further research would be necessary to determine the specific biological targets of this compound and to validate its selectivity and potency.

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) is a method used for finding lead compounds as part of the drug discovery process. It is based on identifying small chemical fragments, which may bind weakly to the biological target, and then growing them or combining them to produce a lead with a higher affinity.

This compound, with a molecular weight of 198.31 g/mol , fits within the general size of a fragment. Its constituent parts, the cyclopentane (B165970) ring, the aminomethyl group, and the pentanamide (B147674) chain, could each serve as starting points for FBDD campaigns. For instance, the cyclopentyl scaffold could be explored for its binding to various protein pockets, with subsequent elaboration of the amine and amide functionalities to enhance binding affinity and selectivity.

Application in Targeted Covalent Inhibitor Design

Targeted covalent inhibitors (TCIs) are a class of drugs that bind and form a covalent bond with their target protein. This leads to irreversible inhibition and can offer advantages in terms of potency and duration of action. While this compound itself is not a covalent inhibitor, its structure could be modified to incorporate a reactive group, or "warhead," that can form a covalent bond with a specific amino acid residue on a target protein.

The primary amine on the aminomethyl group could be a potential site for the attachment of an electrophilic warhead, such as an acrylamide (B121943) or a vinyl sulfone. The cyclopentylpentanamide portion of the molecule would serve as the "scaffold" that directs the inhibitor to the target protein's binding site.

Role in Developing New Synthetic Methodologies

The synthesis of this compound itself can be a subject of research to develop new and efficient synthetic methods. The key challenge in its synthesis is the creation of the quaternary carbon center on the cyclopentane ring. Novel synthetic routes could explore enzymatic reactions or new catalytic methods to achieve this with high yield and stereoselectivity.

Furthermore, the compound can be used as a scaffold to develop new chemical reactions. For example, the primary amine and the secondary amide could be used as directing groups in C-H activation reactions to functionalize the cyclopentane ring at specific positions.

Potential in Interdisciplinary Research (e.g., Chemical Biology, Material Science)

The unique combination of a rigid cycloalkyl core and flexible side chains in this compound makes it an interesting candidate for interdisciplinary research.

Chemical Biology : As discussed, it can be used as a chemical probe to study biological systems. Its derivatives could be synthesized with fluorescent tags or other labels to visualize biological processes.

Material Science : The ability of the molecule to form hydrogen bonds suggests that it could be used as a building block for self-assembling materials. For example, it could potentially form supramolecular polymers or gels with interesting properties. Its unique structure could be explored in creating novel materials with specific properties. nih.gov

Q & A

Q. Q. How does modifying the pentanamide chain length impact N-[1-(aminomethyl)cyclopentyl]pentanamide’s receptor binding kinetics?

  • Methodological Answer : Synthesize analogs with shorter (butanamide) or longer (hexanamide) chains. Surface plasmon resonance (SPR) measures on/off rates (kₒₙ/kₒff) for receptor binding. ’s oxalamide SAR studies provide a template for correlating chain length with affinity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.